molecular formula C19H20BrN5O2 B2919687 (2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone CAS No. 2034591-07-4

(2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2919687
CAS No.: 2034591-07-4
M. Wt: 430.306
InChI Key: BCFHQWKTFALANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a synthetic chemical compound designed for pharmaceutical and biochemical research. Its molecular architecture incorporates multiple pharmacologically active motifs, including a 2-bromophenyl group, a 1,2,4-oxadiazole ring, and a piperidine scaffold, which are often found in compounds with significant biological potential . The 1-ethyl-1H-pyrazole moiety further enhances its profile as a potential scaffold for medicinal chemistry investigations. While the specific biological activity and mechanism of action for this precise molecule are yet to be fully characterized, its structure suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers may find value in exploring its application in high-throughput screening assays, as a building block for combinatorial chemistry, or in the design of ligands for various enzymatic targets. This product is intended for use by qualified laboratory professionals exclusively in a research setting. (2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is strictly labeled "For Research Use Only (RUO)" and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

IUPAC Name

(2-bromophenyl)-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2/c1-2-25-16(7-10-21-25)18-22-17(23-27-18)13-8-11-24(12-9-13)19(26)14-5-3-4-6-15(14)20/h3-7,10,13H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFHQWKTFALANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a novel derivative of pyrazole and oxadiazole, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a bromophenyl moiety, a piperidine ring, and an oxadiazole unit, which are known to enhance biological activity through various mechanisms. The chemical formula is C18H20BrN5OC_{18}H_{20}BrN_5O, and its molecular weight is approximately 396.29 g/mol.

Synthesis

Synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization reactions. The synthetic pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines.
  • Oxadiazole Formation : Utilizing carboxylic acids or acid chlorides in the presence of coupling agents.
  • Piperidine Integration : Introducing the piperidine moiety through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis via p53 activation
5bA5492.41Inhibition of cell proliferation through caspase activation

These findings suggest that the compound may induce apoptosis in cancer cells by activating pathways associated with tumor suppression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests have indicated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested. This activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Case Studies

  • Study on MCF-7 Cells : A study investigated the effects of (2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone on MCF-7 breast cancer cells. Results showed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
  • In Vivo Studies : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound with various biological targets such as protein kinases and enzymes involved in cancer metabolism. The results indicated strong binding interactions with target proteins, suggesting a mechanism by which the compound may exert its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Differences Molecular Weight (g/mol) Key Features Reference
Target Compound 2-bromophenyl, oxadiazole-piperidine-pyrazole ~465.3 (estimated) Combines lipophilic pyrazole, rigid oxadiazole, and bromophenyl steric bulk
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-bromophenyl, dihydropyrazole 375.2 Fluorophenyl substitution; dihydropyrazole enhances planarity
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone Triazole core, sulfanyl-ethanone linker 468.3 Triazole replaces oxadiazole; pyridinyl group introduces basicity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole instead of oxadiazole 351.4 Benzothiazole offers π-stacking potential; allyl group increases reactivity

Key Observations:

  • Heterocyclic Core : Replacing oxadiazole with triazole (as in ) introduces additional hydrogen-bonding sites but reduces metabolic stability. Benzothiazole derivatives () prioritize aromatic stacking over hydrogen bonding.
  • Substituent Effects : Ethyl-pyrazole in the target compound enhances lipophilicity relative to methyl or allyl groups in analogues (e.g., ), which could improve bioavailability.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous oxadiazole-piperidine systems .
  • Condensation : Coupling of the 1-ethylpyrazole moiety to the oxadiazole ring via nucleophilic substitution or copper-catalyzed cross-coupling reactions .
  • Acylation : Attachment of the 2-bromophenyl group to the piperidine nitrogen via a ketone linker, often employing Friedel-Crafts acylation or carbodiimide-mediated coupling . Key intermediates (e.g., pyrazole-carbonyl chlorides) require purification via column chromatography, and yields are optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings, with distinct shifts for protons adjacent to electronegative atoms (e.g., 1,2,4-oxadiazole C=O at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the bromophenyl and ethylpyrazole groups .
  • Elemental Analysis : Ensures purity (>95%) and correct C/H/N/Br ratios .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Bond angles and lengths : For example, the oxadiazole N–O bond (~1.36 Å) and piperidine chair conformation .
  • Stereochemistry : Spatial arrangement of substituents on the piperidine ring, critical for docking studies . Crystallization is achieved using slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures), with data refined using software like SHELX .

Q. What strategies improve regioselectivity during oxadiazole ring formation?

Regioselectivity challenges arise from competing 1,3,4-oxadiazole formation. Mitigation strategies include:

  • Catalytic additives : Use of p-toluenesulfonic acid (PTSA) to favor 1,2,4-oxadiazole cyclization .
  • Microwave-assisted synthesis : Reduces side reactions by shortening reaction time and enhancing energy efficiency .
  • Protecting groups : Temporary protection of the pyrazole nitrogen to prevent undesired cross-reactivity .

Q. How can conflicting bioactivity data across studies be reconciled?

Discrepancies in pharmacological results (e.g., varying IC₅₀ values) may stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoform specificity .
  • Compound stability : Degradation of the oxadiazole ring in aqueous media, necessitating stability studies via HPLC .
  • Sample purity : Trace impurities from incomplete cyclization (e.g., unreacted hydrazides) can skew activity; rigorous purification via preparative HPLC is advised .

Methodological Considerations

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulates membrane permeability (logP ~3.2) and interactions with cytochrome P450 enzymes .
  • Density Functional Theory (DFT) : Calculates electron distribution in the oxadiazole ring, correlating with electrophilic reactivity in biological systems .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration and hepatic clearance .

Q. How to design SAR studies for optimizing bioactivity?

Structure-Activity Relationship (SAR) studies should focus on:

  • Piperidine substitution : Testing bulkier groups (e.g., 4-fluorophenyl) to enhance receptor binding .
  • Oxadiazole modification : Replacing oxygen with sulfur (to form 1,2,4-thiadiazole) to alter metabolic stability .
  • Pyrazole alkylation : Varying ethyl to propyl groups to assess steric effects on target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.